molecular formula C17H19NO4 B14683193 1,1'-(2-Nitropropylidene)bis(4-methoxybenzene) CAS No. 34197-26-7

1,1'-(2-Nitropropylidene)bis(4-methoxybenzene)

Cat. No.: B14683193
CAS No.: 34197-26-7
M. Wt: 301.34 g/mol
InChI Key: PFPRAVYUXJWMGK-UHFFFAOYSA-N
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Description

1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is an organic compound characterized by the presence of two methoxybenzene groups linked via a nitropropylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzaldehyde with nitropropane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitropropylidene linkage between the two aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

    1,1’-(1-Methylethylidene)bis(4-methoxybenzene): Similar structure but with a methylethylidene bridge instead of a nitropropylidene bridge.

    1,1’-(2-Ethenetriyl)tris(4-methoxybenzene): Contains an ethenetriyl linkage with three methoxybenzene groups.

    1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: Features a diphenylethene core with methoxy substituents

Uniqueness: 1,1’-(2-Nitropropylidene)bis(4-methoxybenzene) is unique due to the presence of the nitropropylidene bridge, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

34197-26-7

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-nitropropyl]benzene

InChI

InChI=1S/C17H19NO4/c1-12(18(19)20)17(13-4-8-15(21-2)9-5-13)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3

InChI Key

PFPRAVYUXJWMGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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